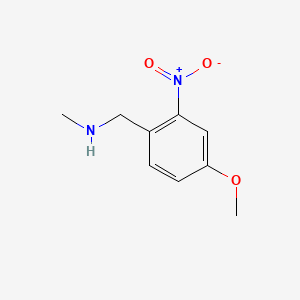

N-(4-Methoxy-2-nitrobenzyl)-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

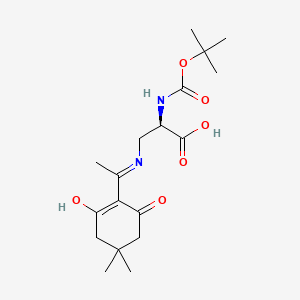

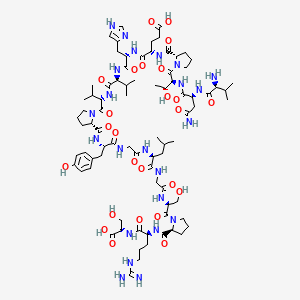

“4-Methoxy-2-nitrobenzyl” is a chemical compound that has been used in the synthesis of various peptides . It is a Boc chemistry-compatible fully reversible backbone modification .

Synthesis Analysis

The potential of 4-methoxy-2-nitrobenzyl as a Boc chemistry-compatible fully reversible backbone modification for synthetic peptides has been demonstrated . It has been used in the synthesis of peptides with aggregation-disrupting backbones .Molecular Structure Analysis

The molecular weight of “4-Methoxy-2-nitrobenzyl alcohol”, a related compound, is 183.16 . The IUPAC name is (4-methoxy-2-nitrophenyl)methanol .Chemical Reactions Analysis

The photolabile 2-nitrobenzyl protecting group is most appropriate for promotion of the coupling reaction and for deprotection .Physical And Chemical Properties Analysis

The physical form of “4-Methoxy-2-nitrobenzyl alcohol” is solid, and it has a boiling point of 79-82°C .Applications De Recherche Scientifique

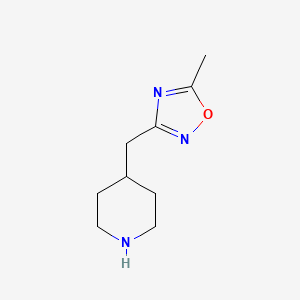

Derivatives of Nitrogen-Containing Heterocycles

A study by Harutyunyan (2016) explored the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride, leading to the formation of N-(4-methoxy-3-nitrobenzyl) derivatives. This research demonstrates the potential of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine in synthesizing various nitrogen-containing compounds with potential applications in chemical synthesis and drug development (Harutyunyan, 2016).

Synthesis of Dyes

Kitajima et al. (1970) described the synthesis of acid dyes using derivatives of 4-methoxy-3-nitrobenzoic anhydride, highlighting the role of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine in the development of new dyes with potential applications in the textile industry (Kitajima, Kadoya, Maeda, Oshima, 1970).

Photoaffinity Labels

The work of Castelló et al. (1986) demonstrated the potential of 4-nitropyrocatechol ethers, including compounds derived from N-(4-Methoxy-2-nitrobenzyl)-N-methylamine, as photoaffinity labels in biological research, offering a tool for studying molecular interactions and mechanisms in various biological systems (Castelló, Cervelló, Marquet, Moreno-Mañas, Sirera, 1986).

Photopolymerization Applications

Guillaneuf et al. (2010) explored the use of compounds including N-(4-Methoxy-2-nitrobenzyl)-N-methylamine derivatives in nitroxide-mediated photopolymerization. This research indicates the utility of such compounds in the development of advanced materials and polymers (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, Fouassier, 2010).

Protection of Hydroxyl Functions

Kukase et al. (1990) discussed the use of 4-nitrobenzyl group, related to N-(4-Methoxy-2-nitrobenzyl)-N-methylamine, for protecting hydroxyl functions in organic synthesis, showing its versatility and selectivity (Kukase, Tanaka, Toriib, Kusumoto, 1990).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as 4,5-dimethoxy-2-nitrobenzyl bromide have been used as photolabile protecting groups in caging technology to develop pro-drugs . This suggests that the compound could interact with various biological targets depending on the specific pro-drug design.

Mode of Action

It’s worth noting that 4-methoxy-2-nitrobenzyl derivatives have been demonstrated as a boc chemistry-compatible fully reversible backbone modification for synthetic peptides . This suggests that the compound could interact with its targets through a similar mechanism, possibly involving reversible modifications.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine. For instance, 4,5-Dimethoxy-2-nitrobenzyl bromide, a similar compound, is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that similar conditions might be optimal for N-(4-Methoxy-2-nitrobenzyl)-N-methylamine.

Propriétés

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-3-4-8(14-2)5-9(7)11(12)13/h3-5,10H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHRZEBHVYHUMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

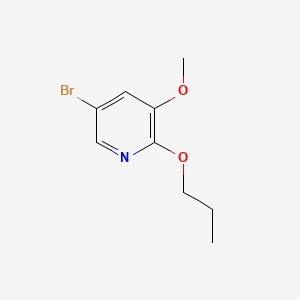

Canonical SMILES |

CNCC1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxy-2-nitrobenzyl)-N-methylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)